molecular formula C15H18BrNO2 B13168337 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13168337
M. Wt: 324.21 g/mol
InChI Key: XBPUJNFHXRCXQS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps. One common method starts with the bromination of 2-methylphenyl to form 4-bromo-2-methylphenyl. This intermediate is then reacted with propanoyl chloride in the presence of a base to form the propanoyl derivative. Finally, the piperidinone ring is introduced through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2-methylphenyl)-3-propanoylpiperidin-2-one is unique due to the presence of the piperidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18BrNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-7-6-11(16)9-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

XBPUJNFHXRCXQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)Br)C

Origin of Product

United States

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